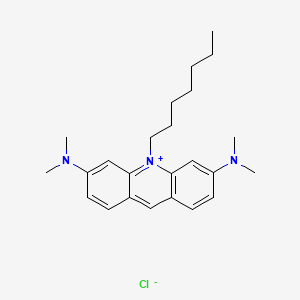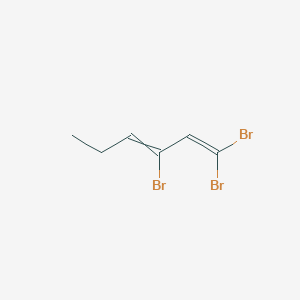![molecular formula C40H18Cl2F12N2O6S2 B14393999 2,2'-Disulfanediylbis{5'-[2-chloro-4-(trifluoromethyl)phenoxy]-2'-nitro-6-(trifluoromethyl)-1,1'-biphenyl} CAS No. 88465-20-7](/img/structure/B14393999.png)
2,2'-Disulfanediylbis{5'-[2-chloro-4-(trifluoromethyl)phenoxy]-2'-nitro-6-(trifluoromethyl)-1,1'-biphenyl}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis{5’-[2-chloro-4-(trifluoromethyl)phenoxy]-2’-nitro-6-(trifluoromethyl)-1,1’-biphenyl} is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups, nitro groups, and a disulfide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis{5’-[2-chloro-4-(trifluoromethyl)phenoxy]-2’-nitro-6-(trifluoromethyl)-1,1’-biphenyl} typically involves multiple steps, starting with the preparation of the biphenyl coreThe disulfide linkage is formed through the oxidation of thiol groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The aromatic rings can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide linkage can yield sulfoxides, while reduction of the nitro groups can produce corresponding amines .
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis{5’-[2-chloro-4-(trifluoromethyl)phenoxy]-2’-nitro-6-(trifluoromethyl)-1,1’-biphenyl} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). The disulfide linkage can undergo reversible oxidation-reduction cycles, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Fomesafen: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide.
Fluoroglycofen-ethyl: Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, 2-ethoxy-2-oxoethyl ester.
Uniqueness
2,2’-Disulfanediylbis{5’-[2-chloro-4-(trifluoromethyl)phenoxy]-2’-nitro-6-(trifluoromethyl)-1,1’-biphenyl} is unique due to its combination of multiple trifluoromethyl groups, nitro groups, and a disulfide linkage. This combination imparts distinct chemical and physical properties, such as high stability and reactivity, making it suitable for various advanced applications .
Propiedades
Número CAS |
88465-20-7 |
|---|---|
Fórmula molecular |
C40H18Cl2F12N2O6S2 |
Peso molecular |
985.6 g/mol |
Nombre IUPAC |
2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-1-[[2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-3-(trifluoromethyl)phenyl]disulfanyl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C40H18Cl2F12N2O6S2/c41-27-15-19(37(43,44)45)7-13-31(27)61-21-9-11-29(55(57)58)23(17-21)35-25(39(49,50)51)3-1-5-33(35)63-64-34-6-2-4-26(40(52,53)54)36(34)24-18-22(10-12-30(24)56(59)60)62-32-14-8-20(16-28(32)42)38(46,47)48/h1-18H |
Clave InChI |
XPNSTAWTCFTBDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)SSC2=CC=CC(=C2C3=C(C=CC(=C3)OC4=C(C=C(C=C4)C(F)(F)F)Cl)[N+](=O)[O-])C(F)(F)F)C5=C(C=CC(=C5)OC6=C(C=C(C=C6)C(F)(F)F)Cl)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


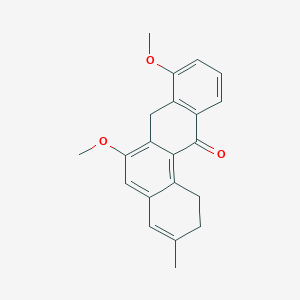
![([1,1'-Biphenyl]-2-yl)(diphenyl)arsane](/img/structure/B14393928.png)
![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)
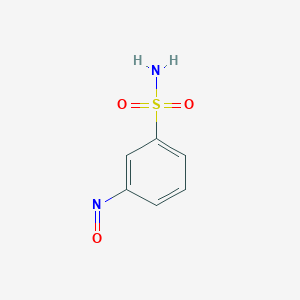
![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)


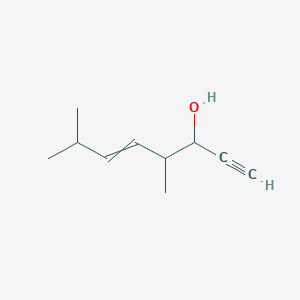
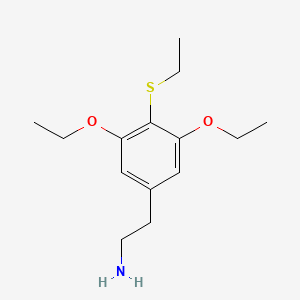
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propylurea](/img/structure/B14393983.png)
